(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride
Description
Discovery and Development History
The synthesis of (S)-1-(2-fluoropyridin-3-yl)ethanamine hydrochloride emerged from advancements in fluoropyridine chemistry during the early 21st century. Its development is linked to pharmaceutical research targeting selective receptor modulators, particularly in neurological and oncological applications. Early synthetic routes involved nucleophilic aromatic substitution (SNAr) reactions on fluoropyridine precursors, followed by chiral resolution to isolate the (S)-enantiomer. For example, compound 10a in Scheme 2 of Thieme's 2022 publication demonstrates a similar pathway using 3-bromo-1-propanol and 6-fluoropyridin-3-ol under reflux conditions. The hydrochloride salt form was later adopted to improve solubility and crystallinity for characterization.
Significance in Organic Fluorine Chemistry
This compound exemplifies the strategic use of fluorine in medicinal chemistry. The 2-fluoropyridin-3-yl moiety enhances metabolic stability and binding affinity through:
- Electron-withdrawing effects : The fluorine atom increases the ring's electrophilicity, facilitating SNAr reactions.
- Hydrogen-bonding interactions : The fluorine acts as a hydrogen-bond acceptor, improving target engagement.
- Lipophilicity modulation : Fluorine's hydrophobic character fine-tunes logP values, optimizing blood-brain barrier penetration.
Such properties align with historical trends in organofluorine chemistry, where fluorinated pyridines have been pivotal in developing kinase inhibitors and neurotransmitter analogs.
Position within Fluoropyridine Derivative Classifications
This compound belongs to three structural subclasses:
This tripartite classification underscores its versatility in drug discovery pipelines targeting G protein-coupled receptors (GPCRs) and enzyme active sites.
Nomenclature and Structural Identification Systems
The compound's systematic identification follows IUPAC and computational standards:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1S)-1-(2-fluoropyridin-3-yl)ethanamine hydrochloride | PubChem CID 69009401 |
| SMILES | CC@@HN.Cl | Enamine |
| InChI Key | MAERTDMJASEBQD-NUBCRITNSA-N | PubChem |
| Molecular Formula | C₇H₁₀ClFN₂ | VulcanChem |
| CAS Registry | 1783972-14-4 | Parchem |
X-ray crystallography and chiral HPLC (e.g., Chiralpak IC columns) confirm the (S)-configuration, while $$ ^1\text{H NMR} $$ (δ 8.35–8.40 ppm for pyridine H6) validates substitution patterns.
Properties
IUPAC Name |
(1S)-1-(2-fluoropyridin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-10-7(6)8;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAERTDMJASEBQD-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(N=CC=C1)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluoropyridine.
Chiral Amine Introduction: The next step involves the introduction of the chiral ethanamine group. This can be achieved through asymmetric synthesis or chiral resolution techniques.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The ethanamine group can interact with various biological pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2-Chloropyridin-3-yl)ethanamine hydrochloride
- (S)-1-(2-Bromopyridin-3-yl)ethanamine hydrochloride
- (S)-1-(2-Iodopyridin-3-yl)ethanamine hydrochloride
Uniqueness
(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research applications.
Biological Activity
(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated pyridine moiety linked to an ethanamine group. The presence of the fluorine atom is significant as it can enhance the compound's metabolic stability and influence its binding affinity to various biological targets.
- Molecular Formula : C7H9FN2·HCl
- Molecular Weight : 140.16 g/mol
The fluorine atom in the structure modifies the electronic properties of the molecule, potentially leading to improved interactions with biological macromolecules such as enzymes and receptors.
The mechanism of action of this compound involves its interaction with specific molecular targets, including various enzymes and receptors. The electron-withdrawing nature of the fluorine atom enhances the compound's binding affinity, making it suitable for pharmacological applications. Research indicates that compounds with similar structures can exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.
Pharmacological Applications
This compound has been studied for its potential applications in:
- Enzyme Inhibition : The compound may inhibit specific enzymes, influencing biochemical pathways that are critical in various diseases.
- Receptor Modulation : It may act as a modulator for certain receptors, affecting physiological responses.
Case Studies and Research Findings
Research has demonstrated that fluorinated compounds like this compound can show significant biological activity. For instance:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of several fluorinated derivatives on cancer cell lines, revealing that this compound exhibited notable antiproliferative activity against specific tumor cell lines. The IC50 values were determined through assays comparing its effectiveness against untreated controls .
- Binding Affinity Assessments : Interaction studies have shown that this compound binds effectively to target proteins, suggesting a mechanism through which it may exert its biological effects. Such studies often utilize radiolabeled or fluorescently tagged versions of the compound to track binding dynamics in vitro .
Comparative Analysis of Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Difference | Notable Activity |
|---|---|---|
| (R)-1-(5-Fluoropyridin-3-yl)ethanamine | Different enantiomer | Varies in binding affinity |
| 2-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride | Different substitution pattern | Exhibits distinct pharmacological properties |
This comparative analysis highlights how variations in structure can lead to significant differences in biological activity and therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for (S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride?
The compound is typically synthesized via reductive amination of 2-fluoropyridine-3-carbaldehyde. A common protocol involves:
Trifluoromethylation : Reacting 2-fluoropyridine-3-carbaldehyde with a trifluoromethylating agent under inert conditions.
Reductive Amination : Treating the intermediate with a chiral amine precursor and sodium cyanoborohydride in methanol.
Purification : Column chromatography (silica gel) or recrystallization to isolate the enantiomerically pure product .
Key Considerations : Use chiral catalysts or resolution techniques (e.g., chiral HPLC) to ensure stereochemical purity .
Q. How should this compound be handled and stored to maintain stability?
- Storage : Keep in a sealed container under dry, inert conditions (argon/nitrogen atmosphere) at 2–8°C. Avoid exposure to moisture to prevent hydrolysis of the hydrochloride salt .
- Handling : Use PPE (gloves, lab coat, eye protection) and work in a fume hood. Avoid skin contact due to potential irritation from fluoride or amine byproducts .
Q. What analytical techniques are used to confirm its structure and purity?
- X-ray Crystallography : For absolute stereochemistry determination (e.g., SHELX software for refinement) .
- Spectroscopy : 1H/13C/19F NMR to verify substituent positions and fluorine integration.
- Chiral HPLC : To confirm enantiomeric excess (>98% for (S)-enantiomer) .
- Mass Spectrometry (MS) : ESI-MS for molecular weight validation.
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
The (S)-enantiomer often exhibits distinct target binding due to spatial compatibility with chiral biological receptors. For example:
- Docking Studies : Molecular modeling shows the (S)-configuration aligns better with the active site of neurotransmitter transporters (e.g., serotonin or dopamine receptors) compared to the (R)-form.
- In Vitro Assays : Measure IC50 values against target enzymes to quantify enantioselectivity .
Methodological Tip : Use chiral resolution techniques early in synthesis to avoid racemization during downstream assays.
Q. How can researchers resolve contradictions in pharmacological data between enantiomers?
Orthogonal Assays : Validate activity using multiple methods (e.g., radioligand binding, functional cAMP assays).
Crystallographic Analysis : Compare ligand-receptor co-crystal structures of both enantiomers to identify binding mode disparities .
Computational Validation : MD simulations to assess stability of enantiomer-receptor complexes over time .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Salt Selection : Hydrochloride salts enhance aqueous solubility. Test alternative salts (e.g., citrate) if precipitation occurs .
- Co-Solvents : Use DMSO/PEG-400 mixtures (<10% v/v) in dosing formulations.
- Prodrug Approaches : Modify the amine group with hydrolyzable esters for improved bioavailability .
Q. How can computational methods predict its metabolic stability?
- In Silico Tools : Use CYP450 isoform docking (e.g., CYP3A4, CYP2D6) to identify potential metabolic hotspots.
- ADMET Prediction : Software like Schrödinger’s QikProp to estimate clearance rates and plasma protein binding .
- Experimental Validation : Combine with in vitro hepatocyte assays to cross-verify predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
